tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.153 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom and a tert-butyl carbamate group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate typically involves the reaction of 6-bromo-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
6-bromo-2-methylpyridine+tert-butyl chloroformate→tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products:
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
Chemistry: tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. It may also be used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate
- tert-Butyl (6-fluoro-2-methylpyridin-3-yl)carbamate
- tert-Butyl (6-iodo-2-methylpyridin-3-yl)carbamate
Comparison: tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
tert-butyl N-(6-bromo-2-methylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-8(5-6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJLPKFWEQUMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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